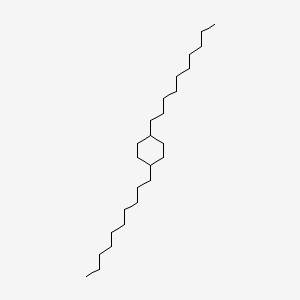
1,4-Didecylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Didecylcyclohexane is an organic compound with the molecular formula C26H52. It is a derivative of cyclohexane, where two decyl groups are attached to the 1 and 4 positions of the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Didecylcyclohexane typically involves the alkylation of cyclohexane. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve a high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion rate and minimize side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Didecylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The decyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of decylcyclohexanol, decylcyclohexanone, or decylcyclohexanoic acid.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Didecylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of alkyl chain length on the physical and chemical properties of cyclohexane derivatives.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Medicine: Explored for its potential as a component in pharmaceutical formulations to enhance the solubility and stability of hydrophobic drugs.
Industry: Utilized as a lubricant additive to improve the performance and longevity of mechanical systems.
Wirkmechanismus
The mechanism of action of 1,4-Didecylcyclohexane is primarily related to its hydrophobic interactions with other molecules. The long decyl chains allow the compound to interact with lipid membranes, potentially altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Di-n-octylcyclohexane: Similar structure but with shorter octyl chains.
1,4-Di-n-dodecylcyclohexane: Similar structure but with longer dodecyl chains.
1,4-Di-n-hexylcyclohexane: Similar structure but with even shorter hexyl chains.
Uniqueness
1,4-Didecylcyclohexane is unique due to its specific chain length, which provides a balance between hydrophobicity and molecular size. This balance makes it particularly suitable for applications where moderate hydrophobic interactions are desired, such as in drug delivery systems and lubricant formulations .
Eigenschaften
CAS-Nummer |
55334-20-8 |
|---|---|
Molekularformel |
C26H52 |
Molekulargewicht |
364.7 g/mol |
IUPAC-Name |
1,4-didecylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-19-25-21-23-26(24-22-25)20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI-Schlüssel |
ZDOBWFOCGGBPNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1CCC(CC1)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Aminoethyl)sulfonyl]-piperazinone](/img/structure/B13800291.png)
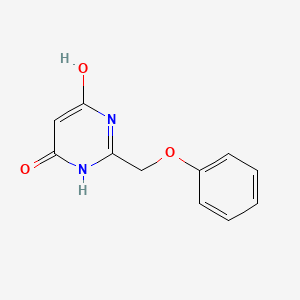

![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)

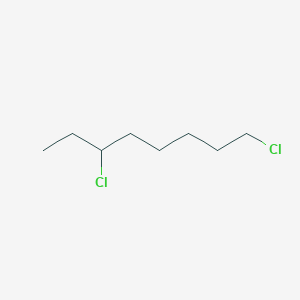

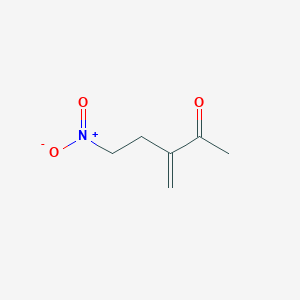
![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)
![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)

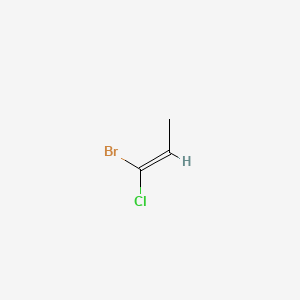
![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)

